N-Benzylthiophene-2-carboximidamide
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Overview
Description
N-Benzylthiophene-2-carboximidamide is an organic compound with the molecular formula C12H12N2S. It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylthiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine under specific conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the desired product . Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzylthiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .
Scientific Research Applications
N-Benzylthiophene-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-Benzylthiophene-2-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of neuronal nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition is crucial for its potential therapeutic effects in treating neurodegenerative diseases and melanoma .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-phenylthiophene-2-carboxamide: Known for its antiviral activity against enterovirus 71.
Thiophene-2-carboximidamide derivatives: These compounds share similar structural features and biological activities.
Uniqueness
N-Benzylthiophene-2-carboximidamide stands out due to its specific inhibitory action on neuronal nitric oxide synthase, making it a promising candidate for therapeutic applications in neurodegenerative diseases and melanoma .
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
N'-benzylthiophene-2-carboximidamide |
InChI |
InChI=1S/C12H12N2S/c13-12(11-7-4-8-15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |
InChI Key |
WHDFHXQRTIKNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CS2)N |
Origin of Product |
United States |
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